molecular formula C8H9NO2S B14849483 4-Hydroxy-2-(methylthio)benzamide

4-Hydroxy-2-(methylthio)benzamide

Cat. No.: B14849483
M. Wt: 183.23 g/mol
InChI Key: ZJTMFDWAHAKTKC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylsulfanyl)benzamide is an organic compound with a benzamide structure, featuring a hydroxyl group at the 4-position and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzoic acid.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Formation of Benzamide: The final step involves the formation of the benzamide structure through the reaction of the intermediate with an amine source under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 4-hydroxy-2-(methylsulfanyl)benzamide may involve:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Various reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(methylsulfanyl)benzamide involves:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzamide: Lacks the methylsulfanyl group, making it less hydrophobic.

    2-Methylsulfanylbenzamide: Lacks the hydroxyl group, affecting its reactivity and solubility.

Uniqueness

4-Hydroxy-2-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-hydroxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

ZJTMFDWAHAKTKC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

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